1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidinone core. Key structural features include:
- 1-position substitution: A 2,3-dimethylphenyl group, which introduces steric bulk and lipophilicity.
- 5-position substitution: A (3-nitrophenyl)methyl group, providing strong electron-withdrawing effects due to the nitro moiety.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-5-3-8-18(14(13)2)24-19-17(10-22-24)20(26)23(12-21-19)11-15-6-4-7-16(9-15)25(27)28/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYWAINNTCDHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the dimethylphenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidin-4-one core with a dimethylphenyl derivative, often using a coupling reagent.
Attachment of the nitrophenylmethyl group: This final step involves the reaction of the intermediate compound with a nitrophenylmethyl derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer properties.
- Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that related pyrazolo[3,4-d]pyrimidines can inhibit Aurora A kinase, a target in cancer therapy.
- Case Study : In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated an IC50 value of approximately 5 µM, indicating potent antiproliferative effects.
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast) | 5.0 | |
| Apoptosis Induction | MV4-11 (leukemia) | 3.5 | |
| Kinase Inhibition | Aurora A Kinase | 0.15 |
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent.
- Mechanism of Action : It may inhibit pathways associated with inflammation by modulating cytokine production and affecting signaling pathways such as NF-kB.
- Case Study : In vitro studies on RAW 264.7 macrophages indicated an IC50 value of around 12 µM for anti-inflammatory activity.
Neuroprotective Effects
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives could provide neuroprotective benefits.
- Mechanism of Action : They may exert protective effects against neurodegeneration by inhibiting apoptotic pathways and reducing oxidative stress.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the pyrazolo[3,4-d]pyrimidin-4-one scaffold significantly influence melting points, solubility, and stability. Below is a comparative analysis based on evidence:
Key Observations :
- Bulky substituents (e.g., 2,3-dimethylphenyl) may hinder solubility but improve membrane permeability.
Structural-Activity Relationship (SAR) Insights
- Dimethylphenyl (1-position) : Steric effects may reduce off-target binding, improving selectivity.
- Comparison with Dichlorophenyl Analogs (): Chlorine atoms provide similar electron-withdrawing effects but lower solubility compared to nitro groups .
Biological Activity
The compound 1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its potential as an anticancer agent and its antifungal properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core with specific substitutions that influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study demonstrated that several compounds within this class exhibited significant antiproliferative effects against various cancer cell lines. The compound was evaluated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy.
Key Findings:
- Inhibition of CDK2 : The compound demonstrated potent inhibitory activity against CDK2 with an IC50 value of approximately 1.60 μM , indicating strong potential as a therapeutic agent in cancer treatment .
- Antiproliferative Effects : In vitro studies showed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with an IC50 value lower than standard chemotherapeutics like Etoposide .
Antifungal Activity
In addition to its anticancer properties, the compound has been evaluated for antifungal activity . A series of derivatives were synthesized and tested against various fungal strains.
Results:
- Activity Against Fungi : One derivative showed an effective EC50 value of 1.93 mg/L against Valsa mali, outperforming established fungicides . This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance antifungal potency.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is significantly influenced by their structural features. The following table summarizes key structural modifications and their corresponding biological activities:
| Compound Structure | Biological Activity | IC50/EC50 Value |
|---|---|---|
| This compound | CDK2 Inhibition | 1.60 μM |
| 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Antifungal against Valsa mali | 1.93 mg/L |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer and antifungal activities. The study utilized molecular docking techniques to predict interactions with biological targets and guided further modifications to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
